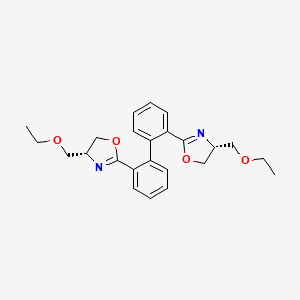
2,2'-Bis((R)-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a complex organic compound that features two oxazoline rings attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the formation of the oxazoline rings followed by their attachment to the biphenyl core. One common method involves the reaction of ®-4-(ethoxymethyl)-4,5-dihydrooxazole with a biphenyl derivative under specific conditions that promote the formation of the desired product. The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the oxazoline rings and their subsequent attachment to the biphenyl core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazoline rings or the biphenyl core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxazoline derivatives, while reduction may produce reduced forms of the compound with modified oxazoline rings .
Wissenschaftliche Forschungsanwendungen
2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism by which 2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl exerts its effects involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the biphenyl core provides a rigid framework that can interact with biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bis(methoxymethoxy)-1,1’-binaphthyl: Another compound with a similar biphenyl core but different substituents on the rings.
Bis(pinacolato)diboron: A compound with boron-containing substituents that also forms stable complexes with metals.
Uniqueness
2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is unique due to its combination of oxazoline rings and a biphenyl core, which provides a versatile platform for various applications. Its ability to form stable metal complexes and its potential biological activity set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C24H28N2O4 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(4R)-4-(ethoxymethyl)-2-[2-[2-[(4R)-4-(ethoxymethyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H28N2O4/c1-3-27-13-17-15-29-23(25-17)21-11-7-5-9-19(21)20-10-6-8-12-22(20)24-26-18(16-30-24)14-28-4-2/h5-12,17-18H,3-4,13-16H2,1-2H3/t17-,18-/m1/s1 |
InChI-Schlüssel |
WOTOZRVLAVILLV-QZTJIDSGSA-N |
Isomerische SMILES |
CCOC[C@@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@@H](CO4)COCC |
Kanonische SMILES |
CCOCC1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)COCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



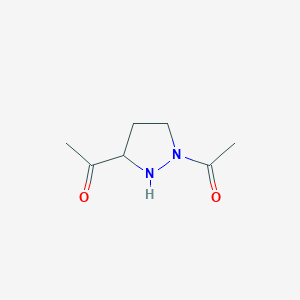
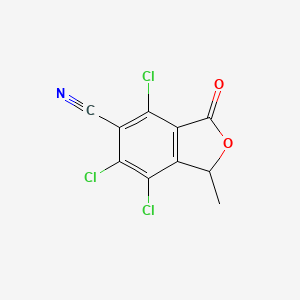

![1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12893581.png)
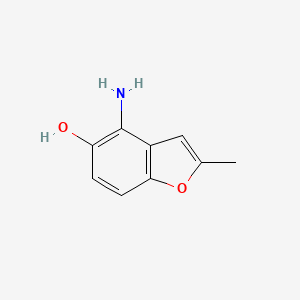
![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)


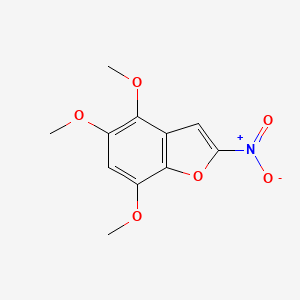
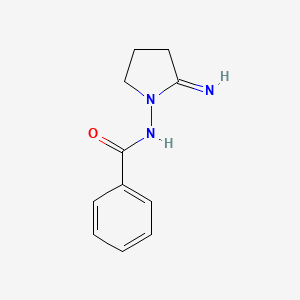
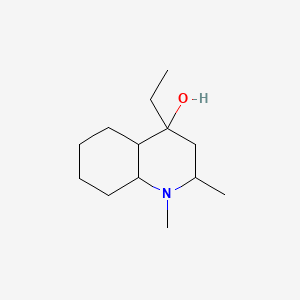

![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
